molecular formula C10H11Br2NO B11809122 4-(2,4-Dibromophenyl)morpholine CAS No. 1208077-57-9

4-(2,4-Dibromophenyl)morpholine

Cat. No.: B11809122
CAS No.: 1208077-57-9
M. Wt: 321.01 g/mol
InChI Key: XOYXHSRNXIQVGT-UHFFFAOYSA-N
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Description

4-(2,4-Dibromophenyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms. The presence of bromine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dibromophenyl)morpholine typically involves the reaction of 2,4-dibromophenylamine with morpholine. This reaction can be carried out under various conditions, but a common method involves heating the reactants in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the brominated phenyl ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dibromophenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of debrominated phenylmorpholine.

    Substitution: Formation of various substituted phenylmorpholines depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dibromophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2,4-Dibromophenyl)morpholine involves its interaction with specific molecular targets. The bromine atoms in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The morpholine ring can also interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylmorpholine
  • 2,4-Dibromophenylamine
  • 4-(2,4-Dichlorophenyl)morpholine

Uniqueness

4-(2,4-Dibromophenyl)morpholine is unique due to the presence of two bromine atoms in the phenyl ring, which enhances its reactivity and potential applications. The combination of the morpholine ring and the dibromophenyl group provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

CAS No.

1208077-57-9

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

4-(2,4-dibromophenyl)morpholine

InChI

InChI=1S/C10H11Br2NO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2

InChI Key

XOYXHSRNXIQVGT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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